Methyl cis-1-azaspiro[4.5]decane-7-carboxylate
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Overview
Description
Methyl cis-1-azaspiro[4.5]decane-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nitrogen-containing azaspiro ring and a carboxylate ester group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-1-azaspiro[4.5]decane-7-carboxylate typically involves the formation of the spirocyclic ring system followed by esterification. One common synthetic route involves the reaction of a suitable azaspiro precursor with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as the base. The reaction mixture is stirred at room temperature until the conversion is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-1-azaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
Methyl cis-1-azaspiro[4.5]decane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl cis-1-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound can interact with various pathways, including those involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A spirocyclic insecticide with a similar azaspiro structure.
Spirooxindoles: Compounds with a spiro linkage between an oxindole and another ring system.
Spirocyclic Lactams: Compounds with a spiro linkage between a lactam and another ring system.
Uniqueness
Methyl cis-1-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and bioactive molecules .
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl (5S,7S)-1-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)9-4-2-5-11(8-9)6-3-7-12-11/h9,12H,2-8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
LKUGHHDULAFSRF-ONGXEEELSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@]2(C1)CCCN2 |
Canonical SMILES |
COC(=O)C1CCCC2(C1)CCCN2 |
Origin of Product |
United States |
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